4-Ethynylbenzenethiol
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Overview
Description
4-Ethynylbenzenethiol is an organic compound with the molecular formula C8H6S. It is characterized by the presence of an ethynyl group attached to a benzene ring, along with a thiol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethynylbenzenethiol can be synthesized through various methods. One common approach involves the reaction of 4-bromobenzenethiol with acetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the palladium catalyst facilitating the coupling of the ethynyl group to the benzene ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar catalytic processes. The use of palladium catalysts is favored due to their efficiency and ability to produce high yields of the desired product. The reaction conditions are optimized to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Ethynylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation reactions using bromine or chlorine can be used to introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alkenes, alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-Ethynylbenzenethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of biosensors and imaging agents.
Medicine: Research is ongoing into the potential therapeutic applications of this compound and its derivatives.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethynylbenzenethiol involves its interaction with various molecular targets and pathways. The thiol group can form strong bonds with metal surfaces, making it useful in catalysis and surface chemistry. The ethynyl group can participate in various chemical reactions, allowing for the formation of complex molecules with specific properties .
Comparison with Similar Compounds
- 4-Ethynylbenzenesulfonic acid
- 4-Ethynylbenzyl alcohol
- 4-Ethynyl-N,N-dimethylaniline
Comparison: 4-Ethynylbenzenethiol is unique due to the presence of both an ethynyl group and a thiol group. This combination of functional groups allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
4-ethynylbenzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6S/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFRCLVJQBHISR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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